C-Gem

Antineoplastic Agents Leukemia Nucleoside Analogs

Researchers require a validated nucleoside analog with established solid tumor activity for in vivo efficacy benchmarks. C-Gem (Gemcitabine, dFdC) fills this need with quantifiable advantages. • **Superior potency**: 100-fold greater antileukemic activity than cytarabine (Ara-C) in clonogenic assays • **Validated reference**: Median OS of 6 months in pancreatic cancer trials; 69-99% tumor growth inhibition in xenograft models • **R&D applications**: Positive control for solid tumor studies, oral bioavailability comparator for prodrug development Available in research quantities with immediate shipment. Direct supply chain ensures consistent material for multi-dose in vivo protocols.

Molecular Formula C15H19F2N3O6
Molecular Weight 375.32 g/mol
Cat. No. B12383711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Gem
Molecular FormulaC15H19F2N3O6
Molecular Weight375.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
InChIInChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1
InChIKeyIRAMYMVOYSARSR-YUSALJHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-Gem Clinical Profile and Positioning


C-Gem, also referred to as Gemcitabine or 2′,2′-difluorodeoxycytidine (dFdC), is a nucleoside analog antimetabolite widely used in oncology. It acts as a prodrug requiring intracellular phosphorylation to its active di- and triphosphate metabolites, which inhibit DNA synthesis via ribonucleotide reductase inhibition and chain termination [1]. C-Gem is distinguished by a broad spectrum of activity across solid tumors, including pancreatic, non-small cell lung, breast, ovarian, and bladder cancers, and is a cornerstone of both monotherapy and combination regimens, most notably with nab-paclitaxel in metastatic pancreatic cancer [2].

Nucleoside analog prodrug requiring intracellular phosphorylation for DNA synthesis inhibition studies.
Reported broad-spectrum activity in solid tumor xenograft models; suited for in vivo efficacy research.
Reference compound for combination regimen research (e.g., with nab-paclitaxel) in preclinical oncology models.

C-Gem Non-Interchangeability with Analogs


Substituting C-Gem with other nucleoside analogs such as cytarabine (Ara-C) or investigational gemcitabine derivatives is not supported by clinical or preclinical data. Despite structural similarities, these compounds exhibit profoundly different spectra of activity, pharmacokinetic profiles, and susceptibility to resistance mechanisms. For instance, C-Gem demonstrates potent activity across a wide range of solid tumors, whereas Ara-C is primarily effective against hematologic malignancies [1]. Furthermore, modified gemcitabine agents like the oral prodrug LY2334737 and the lipid conjugate CP-4126 were specifically engineered to overcome the metabolic and transport limitations of C-Gem, yet have either failed to demonstrate superiority in key clinical trials or remain in early-stage development, highlighting the unique and clinically validated position of the parent molecule [2][3].

Target Compound
C-Gem: broad solid tumor model response; active in pancreatic, lung, breast xenografts.
Cytarabine (Ara-C)
Primarily active in hematologic malignancy models; minimal activity in solid tumor xenografts.
Direct substitution may lead to model-response mismatch.
Target Compound
C-Gem: validated parent compound with established research profile.
Modified Prodrugs (LY2334737, CP-4126)
Engineered to overcome metabolic limitations; reported development-stage or non-superior endpoint outcomes.
Not interchangeable; confirm analog-specific validation before use.

C-Gem Quantitative Evidence vs. Key Comparators


Potency Superiority in Leukemia Cell Lines

In a direct comparison against the structurally related analog cytarabine (Ara-C) using murine and rat leukemia cell lines, C-Gem (gemcitabine) demonstrated significantly higher potency. The study quantified the activity difference across multiple cell lines, showing that gemcitabine was consistently more active than Ara-C [1].

Leukemia Potency
Head-to-head
Gemcitabine 8- to 28-fold more active vs. Ara-C (L1210, BCLO leukemia lines)
Supports higher potency selection in leukemia research models; not attributable to simple analog exchange.
In vitro murine and rat leukemia cell lines.
Antineoplastic Agents Leukemia Nucleoside Analogs

Broad-Spectrum Xenograft Activity vs. Cytarabine

A comparative study evaluated both C-Gem (gemcitabine) and cytarabine (Ara-C) against a panel of 12 human carcinoma xenografts. Gemcitabine demonstrated significant tumor growth inhibition in the majority of models, whereas Ara-C showed minimal activity, being effective in only one model [1].

Xenograft Spectrum
Head-to-head
Active in 11/12 carcinoma xenografts (69-99% inhibition in breast, colon, pancreas models) Ara-C active in only 1/12 models (LX-1 lung, 62% inhibition)
Broad solid tumor model response; narrow spectrum for Ara-C limits substitution.
Human tumor xenograft panel in mice.
Xenograft Models Solid Tumors Spectrum of Activity

Cytotoxicity Advantage in Clonogenic Leukemia Assays

In a head-to-head clonogenic assay comparing C-Gem (gemcitabine) and Ara-C against human leukemic cell lines (HL-60, RPMI-8392, Molt-3), gemcitabine exhibited markedly superior cytotoxic activity after both short and prolonged drug exposures [1].

Cytotoxicity in Leukemia
Head-to-head
Gemcitabine 100-fold more potent vs. Ara-C in clonogenic assays (HL-60, RPMI-8392, Molt-3)
Reported antiproliferative endpoint difference supports leukemia cytotoxicity research context.
2 h and 24 h exposures.
Leukemia Cytotoxicity Clonogenic Assay

Oral Bioavailability of Prodrug LY2334737

To overcome the rapid first-pass metabolism that limits oral administration of C-Gem, the amide prodrug LY2334737 was developed. Preclinical studies in dogs demonstrated that LY2334737 is orally bioavailable, achieving a substantial fraction of the systemic exposure seen with intravenous administration, thereby offering a potential alternative route [1].

Oral Bioavailability
Reported
53% absolute oral bioavailability in dogs (prodrug LY2334737)
Defines PK exposure benchmark for oral prodrug development; parent C-Gem shows negligible oral uptake.
Preclinical dog model; cross-study comparison.
Pharmacokinetics Oral Bioavailability Prodrug

CP-4126 Efficacy in Pancreatic Cancer Survival Trial

CP-4126 (CO-101), a lipid-drug conjugate of gemcitabine, was designed to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1) to overcome a key resistance mechanism. However, a randomized Phase II study in patients with metastatic pancreatic cancer demonstrated no survival benefit over standard C-Gem (gemcitabine), even in the pre-specified subgroup with low tumor hENT1 expression [1].

CP-4126 Survival
Data to verify
No difference in median overall survival: 6 months for both CP-4126 and C-Gem in randomized Phase II trial (mPDAC).
Transport-independent delivery did not translate to improved endpoint; reinforces C-Gem as reference comparator.
Source not provided; verify independently.
Pancreatic Ductal Adenocarcinoma Clinical Trial hENT1

DEP Gemcitabine: Preclinical Pancreatic Cancer Activity

In a preclinical human pancreatic cancer xenograft model, the investigational dendrimer conjugate DEP gemcitabine demonstrated significantly enhanced anti-tumor activity compared to C-Gem (Gemzar). The effect was observed both as monotherapy and when each agent was combined with nab-paclitaxel (Abraxane) [1].

DEP Gemcitabine
Head-to-head
DEP gemcitabine significantly improved anti-tumor activity (p < 0.05) vs. C-Gem in human pancreatic cancer xenograft model
Formulation-driven activity enhancement context; supports next-generation carrier research.
Preclinical model; company announcement source.
Pancreatic Cancer Xenograft Model Dendrimer

C-Gem Research and Clinical Applications


Broad-Spectrum Solid Tumor Xenograft Studies

Given its demonstrated ability to inhibit tumor growth across a wide panel of human carcinoma xenografts (e.g., 69-99% inhibition in models of breast, colon, and pancreatic cancer), C-Gem is the preferred positive control or investigational agent for in vivo efficacy studies in solid tumors. This contrasts sharply with analogs like Ara-C, which show minimal activity in such models [1].

High-Potency Leukemia Cytotoxicity Assays

In experiments using leukemic cell lines where high antiproliferative potency is required, C-Gem is a superior choice to cytarabine, having demonstrated 100-fold greater potency in clonogenic assays and up to 28-fold higher activity in other comparative studies [1][2]. This ensures robust and reliable cytotoxic effects in sensitive assays.

Pharmacokinetic Studies of Oral Nucleoside Analogs

For research focused on overcoming the oral bioavailability challenge of nucleoside analogs, C-Gem serves as the essential baseline comparator. Its negligible oral bioavailability due to high first-pass metabolism establishes the benchmark against which novel oral prodrugs (like LY2334737, which achieved 53% bioavailability in dogs) are measured [1].

Standard-of-Care Comparator for Pancreatic Cancer Trials

In Phase II/III trials for new agents targeting metastatic pancreatic cancer, C-Gem (gemcitabine), particularly in combination with nab-paclitaxel, remains the validated reference standard. Its established overall survival benefit (e.g., median OS of 6 months in the LEAP trial comparator arm) and well-characterized toxicity profile make it the benchmark for demonstrating the added value of new investigational therapies [1].

Application
Selection Property
Validation Focus
Solid tumor xenograft research
Broad-spectrum model response across carcinoma types
Tumor growth inhibition endpoints in breast, colon, pancreatic models
Leukemia cell-line cytotoxicity assays
Reported high antiproliferative potency in leukemic models
Cytotoxicity endpoint validation via clonogenic and comparative studies
Oral nucleoside analog PK research
Oral bioavailability benchmark (53% in prodrug)
Exposure-model comparison with parent C-Gem
Pancreatic cancer model comparator studies
Established model-response benchmark
Survival endpoint and combination regimen response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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